N-formyl-175-J

Description

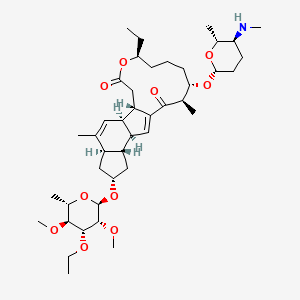

N-formyl-175-J is a metabolite of spinetoram, a macrocyclic lactone insecticide derived from Saccharopolyspora spinosa. Spinetoram consists of two major components: XDE-175-J (primary) and XDE-175-L (secondary). Upon application, spinetoram undergoes metabolic degradation in plants and environmental systems, producing metabolites such as N-demethyl-175-J, N-demethyl-175-L, this compound, and N-formyl-175-L .

This compound is structurally characterized by the addition of a formyl group (-CHO) to the parent compound XDE-175-J. Its molecular formula and mass spectrometry data (parent ion [M+H]⁺ at m/z 762.5 and fragment ions at m/z 156.1) distinguish it from other metabolites and parent compounds .

Properties

CAS No. |

1382419-17-1 |

|---|---|

Molecular Formula |

C42H67NO10 |

Molecular Weight |

746.0 g/mol |

IUPAC Name |

(1S,2S,5R,7S,9S,10S,14R,15S,19S)-7-[(2R,3R,4R,5S,6S)-4-ethoxy-3,5-dimethoxy-6-methyloxan-2-yl]oxy-19-ethyl-4,14-dimethyl-15-[(2R,5S,6R)-6-methyl-5-(methylamino)oxan-2-yl]oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione |

InChI |

InChI=1S/C42H67NO10/c1-10-26-13-12-14-35(53-37-16-15-34(43-7)24(5)49-37)23(4)38(45)33-20-31-29(32(33)21-36(44)51-26)17-22(3)28-18-27(19-30(28)31)52-42-41(47-9)40(48-11-2)39(46-8)25(6)50-42/h17,20,23-32,34-35,37,39-43H,10-16,18-19,21H2,1-9H3/t23-,24-,25+,26+,27-,28+,29-,30-,31-,32+,34+,35+,37+,39+,40-,41-,42+/m1/s1 |

InChI Key |

YUAFEQJFAKTLEW-PSCJHHPTSA-N |

Isomeric SMILES |

CC[C@H]1CCC[C@@H]([C@H](C(=O)C2=C[C@H]3[C@@H]4C[C@@H](C[C@H]4C(=C[C@H]3[C@@H]2CC(=O)O1)C)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)OC)OCC)OC)C)O[C@H]6CC[C@@H]([C@H](O6)C)NC |

Canonical SMILES |

CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C(=CC3C2CC(=O)O1)C)OC5C(C(C(C(O5)C)OC)OCC)OC)C)OC6CCC(C(O6)C)NC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-formyl-175-J can be synthesized through the N-formylation of XDE-175-J. This process involves the reaction of XDE-175-J with formic acid or other formylating agents. Common reagents used in N-formylation include formic acid, acetic formic anhydride, and various catalysts such as metal/metal oxide-based catalysts .

Industrial Production Methods

Industrial production of this compound typically involves the use of efficient and eco-friendly methods. These methods may include the use of heterogeneous nanocatalysts, which offer thermal stability, reusability, and high catalytic performance. The reaction is often conducted in green media such as water, polyethylene glycol, or ionic liquids .

Chemical Reactions Analysis

Types of Reactions

N-formyl-175-J undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different metabolites.

Reduction: Reduction reactions can convert this compound to its corresponding amine.

Substitution: This compound can participate in substitution reactions, where the formyl group is replaced by other functional groups

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reactions are typically conducted under mild conditions to preserve the integrity of the compound .

Major Products Formed

The major products formed from these reactions include demethylated and de-ethylated metabolites, as well as other derivatives with modified functional groups .

Scientific Research Applications

N-formyl-175-J has a wide range of scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of other complex molecules.

Biology: Studied for its effects on insect pests and its potential use in pest control.

Medicine: Investigated for its potential therapeutic properties and as a model compound for studying formylation reactions.

Industry: Utilized in the development of new insecticides and other agrochemical products .

Mechanism of Action

N-formyl-175-J exerts its effects by targeting specific molecular pathways in insect pests. The compound binds to nicotinic acetylcholine receptors, disrupting normal neural function and leading to paralysis and death of the pests. The formyl group plays a crucial role in enhancing the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Structural and Analytical Comparisons

The table below summarizes key differences between N-formyl-175-J and structurally related compounds:

| Compound | Parent/Metabolite | CAS Registry No. | Molecular Weight ([M+H]⁺) | Key Fragment Ions (m/z) |

|---|---|---|---|---|

| XDE-175-J | Parent | 187166-40-1 | 748.4 | 142.0, 203.0 |

| XDE-175-L | Parent | 187166-15-0 | 760.4 | 142.0, 203.1 |

| N-demethyl-175-J | Metabolite | N/A | 734.5 | 128.1 |

| This compound | Metabolite | N/A | 762.5 | 156.1 |

| N-formyl-175-L | Metabolite | N/A | 774.5 | 156.1 (estimated) |

Key Observations :

- Structural Modifications : this compound retains the macrolide ring of XDE-175-J but introduces a formyl group, increasing its molecular weight compared to N-demethyl-175-J, which loses a methyl group .

- Detection : All compounds are analyzed using LC-MS/MS with electrospray ionization (ESI). This compound and N-demethyl-175-J are quantified in crops like rice, amaranth, and parsley with recovery rates of 73–105% and relative standard deviations (RSD) ≤10% .

Persistence and Regulatory Status

| Compound | Environmental Persistence | Bioaccumulation Potential | Regulatory Consideration |

|---|---|---|---|

| XDE-175-J | Moderate | High (in fish) | Enforced via tolerances in crops |

| XDE-175-L | Moderate | High (in fish) | Enforced via tolerances in crops |

| N-demethyl-175-J | Lower than parents | Moderate | Included in residue definitions |

| This compound | High (stable in water) | Moderate | Residue of concern; included in EPA tolerances |

Key Findings :

Metabolic Pathways and Toxicity Profiles

This compound vs. N-demethyl-175-J :

Comparison with N-formyl-175-L :

- N-formyl-175-L, the metabolite of XDE-175-L, shares similar chemical properties with this compound but differs in molecular weight (m/z 774.5) and parent compound origin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.